Superior Dopamine Uptake Inhibition Depends on N-Methylpyridinium Moiety
N-Methylnicotinium, possessing an N-methylpyridinium group, significantly inhibited [3H]dopamine uptake by 60% in rat striatal slices. In contrast, quaternary nicotine metabolites methylated at the N′-pyrrolidinium position, such as N′-methylnicotinium, were less effective or exhibited no inhibition under identical conditions [1].
| Evidence Dimension | Inhibition of [3H]dopamine uptake |
|---|---|
| Target Compound Data | Approximately 60% inhibition at 10 μM |
| Comparator Or Baseline | N′-methylnicotinium and other N′-pyrrolidinium-methylated compounds at 10 μM |
| Quantified Difference | Significant (60% inhibition) vs. less effective or no inhibition |
| Conditions | In vitro uptake assay in rat striatal slices, incubated with 10 μM of the test compound. |
Why This Matters
This defines a structure-activity relationship (SAR) where the position of methylation on the nicotine scaffold determines functional neurochemical activity, making N-methylnicotinium, and not its N′-methylated regioisomers, the correct choice for studies on dopamine transporter modulation.
- [1] Dwoskin, L. P., Leibee, L. L., Jewell, A. L., Fang, Z. X., & Crooks, P. A. (1992). Inhibition of [3H]dopamine uptake into rat striatal slices by quaternary N-methylated nicotine metabolites. Life Sciences, 50(25), PL233-PL237. View Source
